Cas no 1522308-55-9 (1-(1-methyl-1H-indol-2-yl)propan-2-one)

1-(1-methyl-1H-indol-2-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-indol-2-yl)propan-2-one
- EN300-1741414
- 1522308-55-9
-
- インチ: 1S/C12H13NO/c1-9(14)7-11-8-10-5-3-4-6-12(10)13(11)2/h3-6,8H,7H2,1-2H3
- InChIKey: RMSTXEVNEAWPOP-UHFFFAOYSA-N
- ほほえんだ: O=C(C)CC1=CC2C=CC=CC=2N1C
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 22Ų
1-(1-methyl-1H-indol-2-yl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741414-2.5g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1741414-0.1g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1741414-10.0g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1741414-10g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1741414-1g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1741414-5.0g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1741414-1.0g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1741414-0.05g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1741414-5g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1741414-0.25g |
1-(1-methyl-1H-indol-2-yl)propan-2-one |
1522308-55-9 | 0.25g |
$1117.0 | 2023-09-20 |
1-(1-methyl-1H-indol-2-yl)propan-2-one 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Book reviews
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(1-methyl-1H-indol-2-yl)propan-2-oneに関する追加情報
Introduction to 1-(1-methyl-1H-indol-2-yl)propan-2-one (CAS No. 1522308-55-9)
1-(1-methyl-1H-indol-2-yl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 1522308-55-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a structural motif of an indole ring linked to a propanone group, has garnered attention due to its potential pharmacological properties and its role in the synthesis of biologically active derivatives.
The indole moiety, a heterocyclic aromatic ring system, is well-documented for its presence in numerous natural products and pharmaceuticals. Its unique electronic and steric properties make it a versatile scaffold for drug design, particularly in the development of compounds targeting neurological and inflammatory disorders. The presence of the 1-methyl group on the indole ring further modulates the chemical and pharmacological behavior of the molecule, influencing its interactions with biological targets.
The propanone component of 1-(1-methyl-1H-indol-2-yl)propan-2-one contributes to the compound's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. This balance between hydrophobicity and hydrophilicity is often optimized in drug candidates to enhance their bioavailability and therapeutic efficacy. The structural arrangement of these functional groups allows for diverse modifications, enabling the synthesis of analogs with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(1-methyl-1H-indol-2-yl)propan-2-one and biological targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in therapeutic contexts. For instance, modifications to the indole ring have been shown to influence binding affinity to proteins involved in pain signaling pathways, highlighting the potential of this scaffold for developing novel analgesics.
In addition to its pharmacological relevance, 1-(1-methyl-1H-indol-2-yl)propan-2-one has been explored in synthetic chemistry as a precursor for more complex molecules. Its reactivity allows for functionalization at multiple sites, enabling the construction of intricate structures with specific biological functions. Researchers have leveraged this flexibility to develop libraries of derivatives for high-throughput screening (HTS), accelerating the discovery process for new drug candidates.
The compound's stability under various conditions makes it suitable for both laboratory-scale synthesis and potential industrial applications. Its resistance to degradation ensures consistent performance in experimental settings, while its compatibility with standard synthetic protocols simplifies its integration into larger-scale production processes. These attributes position 1-(1-methyl-1H-indol-2-yl)propan-2-one as a valuable asset in medicinal chemistry research.
Emerging research also suggests potential applications of 1-(1-methyl-1H-indol-2-yl)propan-2-one in areas beyond traditional pharmaceuticals. Its structural features make it amenable to use as an intermediate in agrochemical formulations or as a building block for materials with specialized properties. The versatility of this compound underscores its importance not only as a therapeutic agent but also as a versatile chemical entity with broad utility.
The synthesis of 1-(1-methyl-1H-indol-2-yl)propan-2-one typically involves multi-step organic reactions, often starting from commercially available precursors such as indole derivatives and ketones. Optimized synthetic routes have been developed to maximize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Advances in green chemistry principles have also been applied to these processes, minimizing waste and improving environmental sustainability.
As interest in natural product-inspired drug discovery continues to grow, compounds like 1-(1-methyl-1H-indol-2-yl)propan-2-one serve as important models for understanding structure-function relationships. Their unique combinations of functional groups provide insights into how molecular architecture influences biological activity, guiding the design of future generations of drugs. The indole-propanone scaffold exemplifies how merging different chemical moieties can yield novel entities with promising therapeutic potential.
The regulatory landscape surrounding 1522308-55-9 ensures that its use complies with safety and quality standards necessary for preclinical and clinical research. Manufacturers adhering to Good Manufacturing Practices (GMP) provide assurance that researchers receive materials consistent with their intended applications. This reliability is crucial for advancing scientific knowledge and translating laboratory findings into viable therapeutic solutions.
In conclusion, 1522308 - 55 - 9 represents more than just a chemical identifier; it symbolizes a node in a vast network of scientific inquiry. From its structural features to its synthetic accessibility, 1522308 - 55 - 9 offers opportunities across multiple disciplines within chemical biology and pharmaceutical science. As research progresses, 1522308 - 55 - 9 will undoubtedly continue to play a pivotal role in shaping our understanding of disease mechanisms and developing innovative treatments.
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